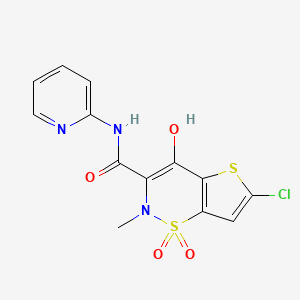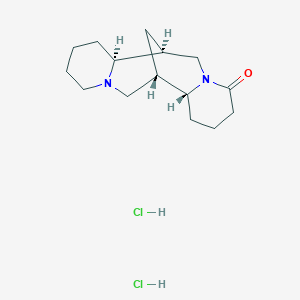
(+/-)-Lupanine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lupanine dihydrochloride, (+/-)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Chemical Transformations
(+/-)-Lupanine dihydrochloride, as a lupin alkaloid, is significant in the biosynthesis and chemical transformation of various compounds. Saito et al. (1989) isolated (+)-5,6-dehydrolupanine, a key intermediate in lupin alkaloid biosynthesis, from Thermopsis chinensis, determining its absolute configuration (Saito et al., 1989). Additionally, Marion and Leonard (1951) prepared two new dehydrolupanines and provided insights into the stereochemistry of C15 lupin alkaloids (Marion & Leonard, 1951).
Industrial and Environmental Applications
Esteves et al. (2022) explored lupanine's use in the pharma industry as a building block or precursor in the synthesis of sparteine, highlighting its presence in lupin bean processing wastewaters. They developed molecularly imprinted polymers (MIPs) for lupanine purification, showcasing an eco-friendly strategy to improve industrial sustainability (Esteves et al., 2022). Parmaki et al. (2020) introduced a microbial approach for the production of enantiopure lupanine, presenting an environmentally friendly process for lupanine resolution, which has implications for industrial wastewater valorization (Parmaki et al., 2020).
Alkaloid Degradation and Biodegradation
Hopper, Rogoziński, and Toczko (1991) studied lupanine 17-hydroxylase, an enzyme involved in the bacterial degradation of lupanine, providing insights into the degradation pathways of this alkaloid (Hopper et al., 1991). Parmaki et al. (2018) further explored the bioconversion of lupanine, comparing the efficiency of newly isolated strains in lupanine degradation, which is significant for developing alkaloid valorization processes (Parmaki et al., 2018).
Alkaloid Composition and Pharmacology
Yovo et al. (1984) investigated the pharmacological properties of lupanine, comparing it with sparteine. They studied its ganglioplegic activities and affinity for cholinergic receptors, suggesting differences in bioavailability and pharmacokinetics between lupanine and sparteine (Yovo et al., 1984).
Eigenschaften
CAS-Nummer |
6113-05-9 |
|---|---|
Produktname |
(+/-)-Lupanine dihydrochloride |
Molekularformel |
C15H26Cl2N2O |
Molekulargewicht |
321.286 |
IUPAC-Name |
7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-E)(1,5)diazocin-11-one, dodecahydro-, hydrochloride (1:2), (7R,7aS,14R,14aR)-rel- |
InChI |
InChI=1S/C15H24N2O.2ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;;/h11-14H,1-10H2;2*1H/t11-,12-,13-,14+;;/m1../s1 |
InChI-Schlüssel |
XAJLNIYNOAYDNE-QFKNLBMVSA-N |
SMILES |
O=C1CCC[C@]2([H])N1C[C@]3([H])[C@](CCCC4)([H])N4C[C@@]2([H])C3.[H]Cl.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lupanine dihydrochloride, (+/-)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



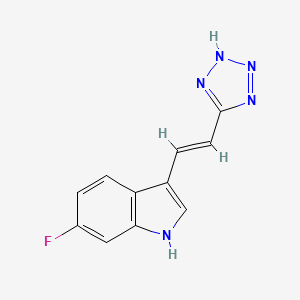
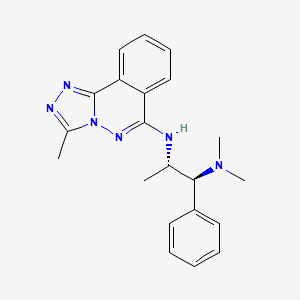
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
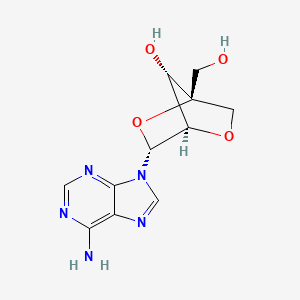
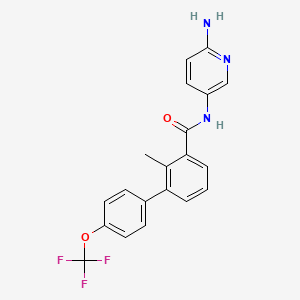
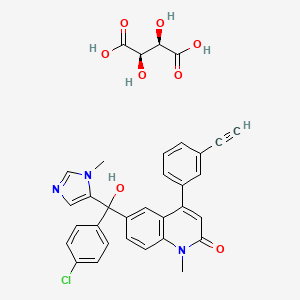

![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
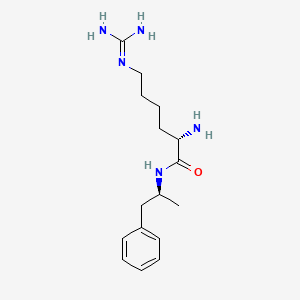
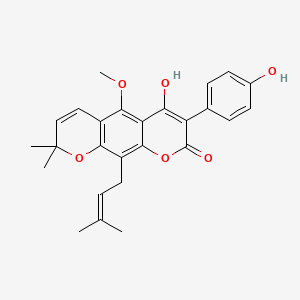
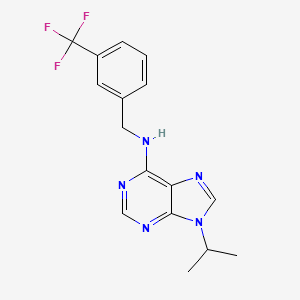
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)
